9-Bromo-1-nonene is a brominated organic compound that has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. The compound's unique chemical structure allows it to participate in a range of chemical reactions, leading to the synthesis of novel compounds with diverse properties and uses.
To overcome the limitations of 9-Br-Nos, researchers have developed nanostructured lipid particles (9-Br-Nos-NLPs) using a nanoemulsion method, which significantly reduces the particle size and improves the drug's solubility and bioavailability1. These particles have been further modified to create inhalable and rapid release formulations (9-Br-Nos-RR-NLPs) that exhibit enhanced cytotoxicity, apoptosis, and cellular uptake in lung cancer cells compared to the non-modified drug1. The pharmacokinetic and distribution analysis of these formulations has demonstrated an increase in the half-life of the drug in the lungs, suggesting a potential for improved therapeutic outcomes in lung cancer treatment1.
In the field of chemical synthesis, 9-Bromo-1-nonene serves as a precursor for the creation of complex molecular structures. A study has reported the first syntheses of 9-bromo- and 9-chlorobicyclo[4.2.1]nona-2,4,6-trienes, which were achieved through a series of stereoselective steps from a bis(selenophenyl) derivative2. This work highlights the versatility of 9-Bromo-1-nonene derivatives in synthetic organic chemistry, enabling the construction of novel compounds with potential applications in material science and drug development2.
In the context of medicinal applications, 9-Bromo-1-nonene derivatives have been studied for their biological activity. For instance, 9-Bromo-noscapine (9-Br-Nos) is a derivative that has been shown to alter tubulin polymerization in non-small cell lung cancer cells, which is different from the action of noscapine1. The mechanism of action for 9-Br-Nos involves the disruption of microtubule dynamics, which is crucial for cell division and can lead to apoptosis in cancer cells. However, the clinical application of 9-Br-Nos is limited due to its poor aqueous solubility and high lipophilicity, which can result in suboptimal therapeutic efficacy at the site of action1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: